molecular formula C14H19ClN2O B14930897 2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide

2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide

Cat. No.: B14930897
M. Wt: 266.76 g/mol
InChI Key: GXJWWHBCLZYWLG-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an azepane ring, a chlorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide typically involves the reaction of 3-chloroaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with azepane to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)-2-(3-chlorophenyl)acetic acid
  • 1-(azepan-1-yl)-2-[(3-chlorophenyl)amino]ethan-1-one
  • 2-azepan-1-yl-2-(3-chlorophenyl)ethanamine

Uniqueness

2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

2-(azepan-1-yl)-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C14H19ClN2O/c15-12-6-5-7-13(10-12)16-14(18)11-17-8-3-1-2-4-9-17/h5-7,10H,1-4,8-9,11H2,(H,16,18)

InChI Key

GXJWWHBCLZYWLG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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